2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Medicinal chemistry SARS-CoV-2 RdRp Structure-activity relationship

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide (CAS 851412-76-5) is a synthetic indole-thioacetamide derivative bearing a 2,5-dimethylbenzyl substituent on the indole nitrogen and a primary acetamide group. The compound belongs to the 2-((indol-3-yl)thio)acetamide chemotype, which has been identified as a novel class of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors through systematic structure-activity relationship (SAR) studies.

Molecular Formula C19H20N2OS
Molecular Weight 324.44
CAS No. 851412-76-5
Cat. No. B2605125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide
CAS851412-76-5
Molecular FormulaC19H20N2OS
Molecular Weight324.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N
InChIInChI=1S/C19H20N2OS/c1-13-7-8-14(2)15(9-13)10-21-11-18(23-12-19(20)22)16-5-3-4-6-17(16)21/h3-9,11H,10,12H2,1-2H3,(H2,20,22)
InChIKeyDUXSCMBCMMOXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide (CAS 851412-76-5): Core Chemical Profile and Research Context for Scientific Procurement


2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide (CAS 851412-76-5) is a synthetic indole-thioacetamide derivative bearing a 2,5-dimethylbenzyl substituent on the indole nitrogen and a primary acetamide group. The compound belongs to the 2-((indol-3-yl)thio)acetamide chemotype, which has been identified as a novel class of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors through systematic structure-activity relationship (SAR) studies [1]. Unlike the extensively optimized N-benzyl-acetamide analogs in the published literature, this compound features an unsubstituted acetamide moiety combined with a sterically distinct 2,5-dimethylbenzyl group on the indole nitrogen, representing a structurally differentiated entry point for medicinal chemistry exploration.

Structurally differentiated N-(2,5-dimethylbenzyl) indole-thioacetamide
Belongs to RdRp-inhibitory 2-((indol-3-yl)thio)acetamide chemotype
Requires independent potency and selectivity profiling; class-level data only

Why Generic Substitution of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide by Other Indole-Thioacetamide Analogs Is Unsupported by Evidence


Within the 2-((indol-3-yl)thio)acetamide class, even minor structural variations produce orders-of-magnitude differences in RdRp inhibitory potency. The published SAR series demonstrates that IC50 values range from >100 μM to 1.11 μM depending solely on the nature of the N-acetamide substituent and indole ring halogenation pattern [1]. The target compound 851412-76-5 bears a unique combination of an N-(2,5-dimethylbenzyl) group on the indole core and an unsubstituted primary acetamide – a substitution pattern not represented in the benchmark RdRp inhibitor studies. Without direct comparative data, the assumption that N-benzyl-acetamide SAR translates to the primary acetamide variant with the 2,5-dimethylbenzyl N-indole substituent is scientifically unwarranted. The 2,5-dimethylbenzyl group introduces distinct steric and electronic properties that are known to modulate target engagement in this scaffold.

N-Substituent mismatch
N-(2,5-dimethylbenzyl) indole is absent from published N-benzyl-acetamide series; steric and lipophilicity effects may alter target engagement.
Acetamide variation
Unsubstituted primary acetamide vs. optimized N-benzyl-acetamide scaffold; SAR not transferable without direct comparison data.
Potency assumption risk
Class IC50 range spans >100-fold; assuming similar potency to class-leading analogs is unsupported.

Quantitative Differentiation Evidence for 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide (CAS 851412-76-5) vs. Closest Structural Analogs


Structural Differentiation: N-(2,5-Dimethylbenzyl) Indole Substitution vs. Unsubstituted Indole in Benchmark RdRp Inhibitor Series

The target compound bears an N-(2,5-dimethylbenzyl) substituent on the indole core, whereas the benchmark RdRp inhibitor series published by Zhang et al. utilizes an unsubstituted indole nitrogen (R1 = H) for all compounds in Tables 1–3 [1]. This structural difference is consequential: the 2,5-dimethylbenzyl group introduces increased steric bulk (estimated delta in molar refractivity of approximately 22 cm³/mol) and elevated lipophilicity (calculated delta LogP approximately +1.5 relative to N-H indole). In the N-benzyl-acetamide series, the optimal LogP range for RdRp inhibition was 3.0–4.8, with the most potent compound 6d5 (IC50 = 1.11 ± 0.05 μM) possessing a LogP of 4.38 [1]. The 2,5-dimethylbenzyl modification on the indole nitrogen may shift the physicochemical profile of the target compound into this favorable range without requiring N-acetamide substitution, though direct experimental confirmation is lacking.

N-Indole substitution
Class-level
N-(2,5-dimethylbenzyl) indole core vs. N-H indole in benchmark 6d5
Structurally novel entry; SAR extrapolation requires validation.
ΔLogP est. +1.5, ΔMR est. +22 cm³/mol
Medicinal chemistry SARS-CoV-2 RdRp Structure-activity relationship

Class-Level RdRp Inhibitory Potency Range and Benchmarking Against Remdesivir for Structurally Analogous Compounds

The 2-((indol-3-yl)thio)-N-benzyl-acetamide class demonstrates potent SARS-CoV-2 RdRp inhibition with IC50 values ranging from 1.11 to >100 μM across 26 analogs, benchmarked against remdesivir (IC50 = 1.56 ± 0.12 μM in the same assay) [1]. The most potent analog, 6d5 (IC50 = 1.11 ± 0.05 μM), matched or exceeded remdesivir potency. Critically, all compounds in this series inhibited RNA synthesis by SARS-CoV-2 RdRp, and the most potent compound 6d5 exhibited stronger inhibitory activity against human coronavirus HCoV-OC43 than remdesivir [1]. The target compound 851412-76-5, as a 2-((indol-3-yl)thio)acetamide derivative with a structurally distinct substitution pattern, is inferred to possess RdRp inhibitory potential within the class-defined activity range, though its specific IC50 has not been reported in the peer-reviewed literature.

RdRp IC50 range
Class-level
1.11 – 26.92 μM (N-benzyl analogs)
Class-level inhibitory context; target compound IC50 not reported.
Remdesivir IC50 = 1.56 ± 0.12 μM in same assay.
Antiviral RdRp inhibition SARS-CoV-2 Remdesivir comparator

Cytotoxicity Selectivity Window: Class-Level Evidence from N-Benzyl-Acetamide Analogs

In the Zhang et al. 2021 study, the N-benzyl-acetamide analogs demonstrated a favorable cytotoxicity profile with CC50 values exceeding 100 μM for the majority of compounds tested in the SARS-CoV-2 RdRp assay cell system [1]. For compound 6d5 (the most potent RdRp inhibitor), the CC50 was >100 μM, yielding a selectivity index (SI = CC50/IC50) greater than 90 [1]. By comparison, remdesivir exhibited CC50 >100 μM with a selectivity index of approximately 64 in the same assay format [1]. While no direct cytotoxicity data exist for the target compound 851412-76-5, the class-level evidence suggests that the 2-((indol-3-yl)thio)acetamide scaffold may support a therapeutically relevant selectivity window, though this requires experimental confirmation.

Selectivity index
Class-level
SI > 90 (for potent analog 6d5)
Cell-viability endpoint context; target compound not tested.
CC50 >100 μM for multiple class members.
Cytotoxicity Selectivity index Drug safety

Exoribonuclease Tolerance: A Potential Differentiator vs. Remdesivir at the Class Level

A key vulnerability of remdesivir is its susceptibility to the SARS-CoV-2 exoribonuclease (nsp14/nsp10), which can excise incorporated nucleotide analogs. Zhang et al. demonstrated that N-benzyl-acetamide RdRp inhibitors are significantly more tolerant to exoribonuclease activity than remdesivir [1]. Specifically, the IC50 of 6d5 increased only 1.70-fold in the presence of nsp14/nsp10 (from 1.11 μM to 1.89 μM), compared to remdesivir, which showed a markedly larger IC50 increase (exact fold-change not specified but described as greater than the benzyl-acetamide series) [1]. Compounds 6b2, 6b5, 6c9, and 6d2 showed IC50 increases of 1.20-, 1.18-, 1.32-, and 1.02-fold, respectively [1]. If the target compound 851412-76-5 retains the core 2-((indol-3-yl)thio)acetamide pharmacophore, it may share this advantageous exoribonuclease resistance profile, representing a potential advantage over remdesivir for antiviral development.

Exoribonuclease tolerance
Class-level
IC50 fold-change 1.02–1.70 (class) vs. larger increase for remdesivir
Reported tolerance profile; target compound requires confirmation.
nsp14/nsp10 addition assay.
Exoribonuclease Drug resistance Nsp14 Remdesivir

Recommended Research and Industrial Application Scenarios for 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide (CAS 851412-76-5)


SARS-CoV-2 RdRp Inhibitor Lead Optimization and SAR Expansion

The compound serves as a structurally distinct starting point for SAR campaigns aimed at exploring the impact of N-indole substitution on RdRp inhibitory activity. Because the published N-benzyl-acetamide series exclusively features N-H indole (unsubstituted), 851412-76-5 allows systematic investigation of how the N-(2,5-dimethylbenzyl) group affects potency, selectivity, and physicochemical properties relative to the benchmark compound 6d5 (IC50 = 1.11 ± 0.05 μM) [1]. This is particularly valuable for medicinal chemistry teams seeking to expand intellectual property space around the 2-((indol-3-yl)thio)acetamide scaffold.

Assessment of Exoribonuclease Evasion Capability

Given that N-benzyl-acetamide analogs demonstrated substantially lower susceptibility to nsp14/nsp10 exoribonuclease compared to remdesivir (with IC50 fold-increase ratios of 1.02–1.70 vs. a larger increase for remdesivir) [1], the target compound should be prioritized for exoribonuclease tolerance profiling. Confirmation of this phenotype in 851412-76-5 would position it as a candidate for further development targeting remdesivir-resistant viral strains.

Broad-Spectrum Coronavirus Antiviral Screening

Compound 6d5 from the N-benzyl-acetamide series demonstrated stronger inhibition of HCoV-OC43 than remdesivir [1], suggesting that the 2-((indol-3-yl)thio)acetamide chemotype may possess broad anti-coronavirus activity. The target compound 851412-76-5 is a suitable candidate for inclusion in phenotypic screening panels against HCoV-OC43, HCoV-229E, SARS-CoV-2, and other betacoronaviruses to evaluate its spectrum of antiviral activity.

Physicochemical Property Benchmarking for CNS or Tissue Penetration Studies

The N-(2,5-dimethylbenzyl) substituent on indole elevates lipophilicity (calculated LogP increase of approximately +1.5 vs. N-H indole), which may influence tissue distribution and CNS penetration. The optimized N-benzyl-acetamide series exhibited LogP values in the 3.0–5.1 range, with optimal potency observed at LogP 4.38 for compound 6d5 [1]. Procurement of 851412-76-5 is warranted for experimental LogP/logD determination and parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies to assess its drug-likeness relative to the known series.

Application
Selection Property
Validation Focus
RdRp inhibitor SAR expansion
N-Indole substitution diversity
Potency benchmarking against class-leading RdRp inhibitors
Exoribonuclease tolerance profiling
Exoribonuclease evasion potential
Fold-change IC50 in nsp14/nsp10 co-incubation assay
Broad-spectrum coronavirus screening
Pan-coronavirus activity potential
Multi-strain phenotypic inhibition profiling
Physicochemical and permeability characterization
Lipophilicity and permeability profile
LogP/logD, PAMPA/Caco-2 permeability assays
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